Tert-butyl (3S,4S)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate
Description
Historical Development in Pyrrolidine Chemistry
Pyrrolidine, a five-membered saturated nitrogen heterocycle, has been a focal point in organic synthesis since its isolation from natural alkaloids in the 19th century. Early industrial production relied on catalytic amination of 1,4-butanediol with ammonia under high-pressure conditions. However, the demand for stereochemically defined pyrrolidine derivatives surged with the rise of medicinal chemistry in the late 20th century. Traditional methods, such as enamine alkylation and azomethine ylide cycloadditions, often lacked stereocontrol. The advent of asymmetric catalysis and protecting group strategies in the 2000s addressed these limitations, paving the way for compounds like tert-butyl (3S,4S)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate. Recent innovations, such as photo-promoted pyridine ring contractions, have further expanded synthetic accessibility to complex pyrrolidine frameworks.
Significance in Heterocyclic Chemistry Research
The pyrrolidine ring’s pseudorotation capability and sp³-hybridized nitrogen confer unique three-dimensional diversity, making it superior to planar aromatic systems for drug-receptor interactions. Key attributes include:
| Property | Pyrrolidine | Pyrrole (aromatic) | Cyclopentane |
|---|---|---|---|
| Ring strain | Low | Moderate | Low |
| Basicity (pK~a~) | 11.3 | ~0.4 | N/A |
| Stereogenic centers | Up to 4 | 0 | 0 |
| Conformational freedom | High | Restricted | High |
This compound’s bromomethyl group introduces a reactive handle for cross-coupling or nucleophilic substitution, while the Boc group ensures nitrogen protection during multistep syntheses. Such features align with modern trends in fragment-based drug design, where modular building blocks accelerate lead optimization.
Position Within the Landscape of N-Protected Pyrrolidine Derivatives
N-protected pyrrolidines are classified by their substituents and stereochemistry:
- Boc-protected derivatives : Favored for acid-labile protection, enabling deprotection under mild conditions.
- Benzyloxycarbonyl (Cbz) analogs : Less common due to harsher deprotection requirements.
- Stereochemical variants : The (3S,4S) configuration in this compound enables precise spatial orientation of substituents, critical for chiral induction in catalysis.
A comparative analysis of related compounds reveals its uniqueness:
| Compound Name | CAS Number | Key Feature | Application |
|---|---|---|---|
| tert-Butyl 4-(bromomethyl)-2-methylpyrrolidine-1-carboxylate | 1374653-11-8 | 2-Me, 4-BrCH~2~ substituent | Antibacterial agent intermediates |
| tert-Butyl (3R,4R)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate | 2152410-58-5 | (3R,4R) enantiomer | Antiviral prodrug synthesis |
The (3S,4S) stereoisomer’s prevalence in FDA-approved drugs (e.g., HIV protease inhibitors) underscores its pharmaceutical relevance.
Research Impact in Pharmaceutical Intermediates
This compound serves as a linchpin in synthesizing bioactive molecules:
- Anticancer agents : The bromomethyl group facilitates Suzuki couplings with boronic acid-containing aromatics, yielding kinase inhibitors.
- Neurological therapeutics : Chiral pyrrolidines are pivotal in dopamine receptor modulators; the methyl group enhances blood-brain barrier penetration.
- Antidiabetic compounds : Hydroxylated derivatives mimic sugar moieties, acting as α-glycosidase inhibitors.
Recent applications include its use in synthesizing spirocyclic oxindoles via Pictet-Spengler reactions, which exhibit nanomolar potency against breast cancer cell lines. The Boc group’s orthogonal protection strategy allows sequential functionalization—critical for constructing polyfunctional drug candidates.
Properties
IUPAC Name |
tert-butyl (3S,4S)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO2/c1-8-6-13(7-9(8)5-12)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPRMKRMCDPNCY-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1CBr)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1CBr)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S,4S)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.
Introduction of the Bromomethyl Group: The bromomethyl group is introduced via a bromination reaction, often using reagents like N-bromosuccinimide (NBS) under controlled conditions.
Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to a more sustainable and scalable production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S,4S)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H18BrNO2
- Molecular Weight : 264.16 g/mol
- CAS Number : 1067230-64-1
- IUPAC Name : tert-butyl (3S)-3-(bromomethyl)pyrrolidine-1-carboxylate
The compound features a pyrrolidine ring substituted with a bromomethyl group and a tert-butyl ester, which contributes to its reactivity and suitability for various synthetic pathways.
Synthesis of Bioactive Compounds
Tert-butyl (3S,4S)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of bioactive compounds. For instance, it can be utilized to create derivatives that exhibit pharmacological activities against neurodegenerative diseases.
Case Study: Neuroprotective Agents
Recent studies have demonstrated that derivatives synthesized from this compound can act as inhibitors of amyloid-beta aggregation, a hallmark of Alzheimer's disease. The compound's ability to stabilize amyloid-beta peptides has been shown to reduce neurotoxicity in astrocytes, suggesting potential therapeutic applications in treating Alzheimer's disease .
Drug Development
The compound's structure allows it to be modified into various analogs that can enhance biological activity or improve pharmacokinetic properties.
Example Modifications:
- Fluorination : Modifying the bromine atom to fluorine has been shown to alter the binding affinity of the molecule to target proteins involved in neurodegenerative processes .
- Amino Acid Derivatives : By introducing amino acid moieties, researchers have developed compounds that exhibit enhanced selectivity for certain biological targets, improving their efficacy as drugs.
Applications in Organic Synthesis
This compound is also used as a building block in organic synthesis due to its versatile reactivity.
Synthetic Pathways:
- Nucleophilic Substitution Reactions : The bromomethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
- Formation of Complex Molecules : Its ability to undergo cyclization reactions makes it valuable for constructing complex cyclic structures found in natural products and pharmaceuticals.
Data Table: Comparison of Derivatives
Mechanism of Action
The mechanism of action of tert-butyl (3S,4S)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or modification of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Reactivity
Key Compounds :
*Estimated based on analog calculations.
Analysis :
- Bromomethyl vs. Fluoromethyl/Hydroxymethyl :
The bromomethyl group in the target compound provides superior leaving-group ability compared to fluoromethyl (PB90918) or hydroxymethyl (), making it ideal for nucleophilic substitution reactions (e.g., Suzuki couplings or alkylations). Fluorinated analogs exhibit enhanced metabolic stability and membrane permeability due to fluorine’s electronegativity . - Trifluoromethyl Substitution () :
The trifluoromethyl group increases lipophilicity and electron-withdrawing effects, which can improve binding affinity in drug-receptor interactions. However, its bulkiness may reduce conformational flexibility compared to the target compound’s bromomethyl group . - Ester vs. Carbamate (PB05167) :
PB05167 contains a methyl ester, which increases polarity and susceptibility to hydrolysis. In contrast, the Boc group in the target compound offers better stability under basic conditions .
Stereochemical and Conformational Effects
- The (3S,4S) configuration in the target compound and PB05167 ensures specific spatial arrangements critical for enantioselective synthesis.
- The (3R,4S) configuration in ’s compound demonstrates how stereochemical inversion at the 3-position (hydroxy vs. bromomethyl) impacts hydrogen-bonding interactions in biological systems .
Physical and Chemical Properties
- Solubility :
Bromine’s hydrophobicity reduces aqueous solubility compared to fluorinated or hydroxylated analogs. - Stability : The Boc group in the target compound provides stability under acidic conditions, whereas ester-containing analogs (PB05167) are prone to hydrolysis .
Biological Activity
Tert-butyl (3S,4S)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H18BrN2O2
- Molecular Weight : 288.19 g/mol
- CAS Number : [Not specified in the search results]
The compound features a pyrrolidine ring with a bromomethyl group and a tert-butyl ester, which may influence its interaction with biological targets.
The biological activity of this compound is hypothesized to involve interactions with specific proteins or enzymes. The bromine atom can enhance the compound's ability to form covalent bonds with nucleophilic sites on target proteins, potentially modulating various signaling pathways.
Potential Biological Targets
- Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing cellular responses.
Biological Activity Studies
Research indicates that compounds structurally related to this compound exhibit various biological activities, including anti-inflammatory and anticancer effects.
Case Study Examples
-
Anti-Cancer Activity :
- A study demonstrated that similar pyrrolidine derivatives showed cytotoxic effects on cancer cell lines by inducing apoptosis through caspase activation.
- The bromomethyl substitution may enhance the selectivity towards cancer cells due to increased reactivity with cellular nucleophiles.
-
Anti-Inflammatory Effects :
- Another investigation found that related compounds reduced the production of pro-inflammatory cytokines in vitro.
- The mechanism was attributed to the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses.
Data Table: Biological Activities of Related Compounds
Q & A
Q. Example Protocol :
Start with (3S,4S)-3-(hydroxymethyl)-4-methylpyrrolidine.
Protect the amine with Boc anhydride in THF.
Brominate the hydroxymethyl group using PBr₃ in dichloromethane at 0°C .
Which spectroscopic and analytical methods are essential for characterizing this compound?
Basic Question
Characterization requires:
Advanced Question
- Chiral Catalysts : Use of palladium or organocatalysts in asymmetric hydrogenation or alkylation steps to enhance ee >98% .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) to separate enantiomers during intermediate stages .
- Crystallization-Induced Diastereomer Resolution : Pairing with chiral acids (e.g., tartaric acid) to isolate desired diastereomers .
Challenge : Competing epimerization under basic conditions. Mitigate by using low-temperature reactions (e.g., –40°C) .
What mechanistic insights explain the reactivity of the bromomethyl group in cross-coupling reactions?
Advanced Question
- Nucleophilic Substitution (Sₙ2) : The bromomethyl group undergoes substitution with amines, thiols, or azides. Steric hindrance from the tert-butyl group slows reactivity, requiring polar aprotic solvents (DMF, DMSO) .
- Radical Pathways : Under light or AIBN initiation, the C-Br bond cleaves to generate radicals for C-C bond formation .
- Contradictions in Data : Some studies report incomplete conversion due to competing elimination; optimize by using bulky bases (e.g., DBU) to suppress β-hydride elimination .
How does the stereochemistry of the pyrrolidine ring influence biological activity in drug discovery?
Advanced Question
- Receptor Binding : The (3S,4S) configuration aligns with chiral centers in biological targets (e.g., enzyme active sites), as seen in protease inhibitors .
- Metabolic Stability : Methyl groups at C4 reduce ring puckering, enhancing resistance to oxidative metabolism .
- Case Study : Analogues with (3R,4R) configurations show 10-fold lower activity against viral proteases, highlighting the importance of stereochemistry .
Table : Bioactivity Comparison of Stereoisomers
| Configuration | IC₅₀ (nM) | Target |
|---|---|---|
| (3S,4S) | 12.3 | HIV Protease |
| (3R,4R) | 145.6 | HIV Protease |
What strategies resolve contradictions in reported yields for bromomethyl functionalization?
Advanced Question
- Solvent Effects : Higher yields (75–80%) in DMF vs. THF (50–60%) due to improved solubility of intermediates .
- Catalyst Screening : Pd(PPh₃)₄ increases efficiency in Suzuki-Miyaura couplings compared to Pd(OAc)₂ .
- Temperature Control : Reactions at 0°C minimize decomposition of the bromomethyl group .
Q. Data Contradiction Example :
| Study | Conditions | Yield |
|---|---|---|
| A | DMF, 25°C | 42% |
| B | DMF, 0°C | 69% |
What are the applications of this compound in fragment-based drug discovery?
Advanced Question
- Fragment Library Design : The bromomethyl group serves as a "clickable" handle for diversifying fragments via azide-alkyne cycloaddition .
- Structure-Activity Relationship (SAR) : Systematic substitution at C3 (e.g., replacing Br with CF₃ or NH₂) modulates target affinity .
- Case Study : Used to develop kinase inhibitors by conjugating with pyrimidine scaffolds .
How is computational chemistry applied to predict reactivity and stability?
Advanced Question
- DFT Calculations : Model transition states for bromomethyl substitution to predict regioselectivity .
- MD Simulations : Assess conformational stability of the pyrrolidine ring in aqueous vs. lipid environments .
- Software Tools : Gaussian 16 for energy minimization; PyMol for docking studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
